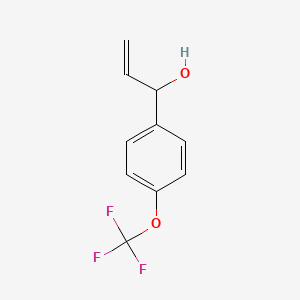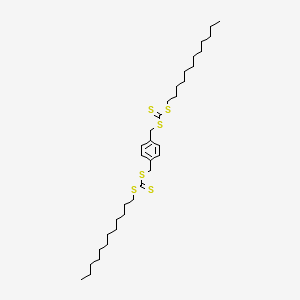
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate
Descripción general
Descripción
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate is a chemical compound with the molecular formula C34H58S6 . It is also known by other names such as dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two methylene groups attached at the 1 and 4 positions. Each methylene group is connected to a dodecyl dicarbonotrithioate group . The InChI string for this compound is `InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38Aplicaciones Científicas De Investigación
Construction of Copper Metal–Organic Systems
- The compound has been utilized in the synthesis of flexible dicarboxylate ligands, contributing to the construction of copper metal–organic complexes with varying structural compositions (Dai et al., 2009).
Mesomorphic and Ion Conducting Properties
- A family of dialkyl(1,4-phenylene)diimidazolium salts, including this compound, has been synthesized and investigated for their mesomorphic and ionic conducting properties (Noujeim et al., 2012).
Acoustic Properties of Polyurethanes
- This compound has been used in the synthesis and characterization of novel polyurethanes, where its role in determining acoustic properties and solubility parameters was explored (Raghu et al., 2007).
Synthesis of Liquid Crystalline Polyurethanes
- The compound has been involved in the synthesis of liquid crystalline polyurethanes, showing thermotropic properties significant for various applications (Hao-bo et al., 2006).
Photocatalytic Properties in Dye Degradation
- It has been used in the creation of coordination complexes for photocatalytic degradation of dyes, demonstrating its utility in environmental applications (Lu et al., 2021).
Formation of Metal–Organic Supramolecules
- The compound has been integral in the synthesis of metal–organic supramolecules with diverse structural features, indicating its versatility in molecular assembly (Dai et al., 2010).
Development of Polyelectrolytes
- It has contributed to the synthesis of poly(phenylene)-based polyelectrolytes, showing promise for applications in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Coordination Polymer Synthesis Influenced by pH
- Research shows that altering the pH value can significantly affect the composition and architecture of coordination polymers involving this compound (Shao et al., 2019).
Functionalization in Conjugated Polymers
- The compound has been used in the design of conjugated polymers with thermochromic and solvatochromic properties, relevant in material science (Dufresne et al., 2000).
Propiedades
IUPAC Name |
dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPMZRDOGFQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)
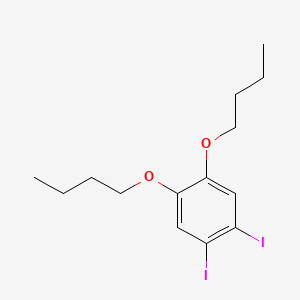




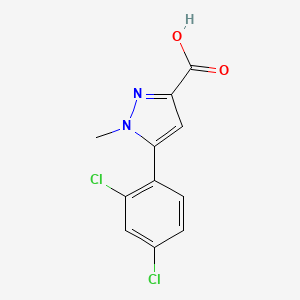
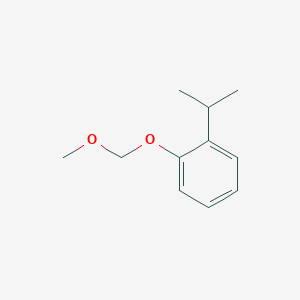
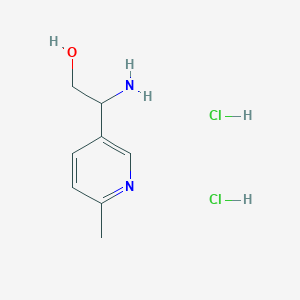
![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
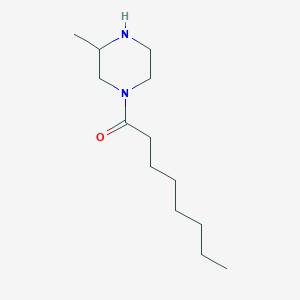
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)
